molecular formula C12H6ClF3O2 B15065032 1-(Trifluoromethoxy)naphthalene-8-carbonyl chloride

1-(Trifluoromethoxy)naphthalene-8-carbonyl chloride

Cat. No.: B15065032
M. Wt: 274.62 g/mol
InChI Key: JYKNWXBROUHVIN-UHFFFAOYSA-N
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Description

1-(Trifluoromethoxy)naphthalene-8-carbonyl chloride is an organic compound with the molecular formula C12H6ClF3O2. This compound is characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, along with a carbonyl chloride functional group. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethoxy)naphthalene-8-carbonyl chloride typically involves the introduction of the trifluoromethoxy group onto the naphthalene ring followed by the formation of the carbonyl chloride group. One common method involves the reaction of 1-naphthol with trifluoromethanesulfonic anhydride to introduce the trifluoromethoxy group. This intermediate is then subjected to chlorination using thionyl chloride to form the carbonyl chloride group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethoxy)naphthalene-8-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The naphthalene ring can undergo oxidation to form naphthoquinones under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Amides, esters, and thioesters: from substitution reactions.

    Alcohols: from reduction reactions.

    Naphthoquinones: from oxidation reactions.

Scientific Research Applications

1-(Trifluoromethoxy)naphthalene-8-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Trifluoromethoxy)naphthalene-8-carbonyl chloride involves its reactivity towards nucleophiles due to the presence of the carbonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The trifluoromethoxy group imparts unique electronic properties to the compound, influencing its reactivity and interactions with molecular targets .

Comparison with Similar Compounds

  • 1-(Trifluoromethoxy)naphthalene-7-carbonyl chloride
  • 1-(Trifluoromethoxy)naphthalene-8-carboxylic acid
  • 2-Naphthalenecarbonyl chloride, 8-(trifluoromethoxy)-

Uniqueness: 1-(Trifluoromethoxy)naphthalene-8-carbonyl chloride is unique due to the specific positioning of the trifluoromethoxy group and the carbonyl chloride group on the naphthalene ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds, making it valuable in specific chemical reactions and applications .

Properties

Molecular Formula

C12H6ClF3O2

Molecular Weight

274.62 g/mol

IUPAC Name

8-(trifluoromethoxy)naphthalene-1-carbonyl chloride

InChI

InChI=1S/C12H6ClF3O2/c13-11(17)8-5-1-3-7-4-2-6-9(10(7)8)18-12(14,15)16/h1-6H

InChI Key

JYKNWXBROUHVIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)Cl)C(=CC=C2)OC(F)(F)F

Origin of Product

United States

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